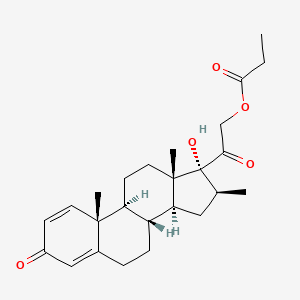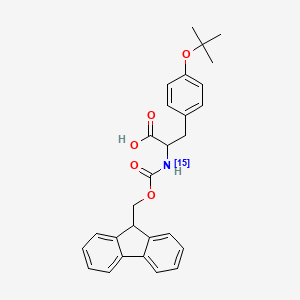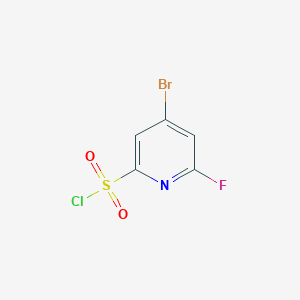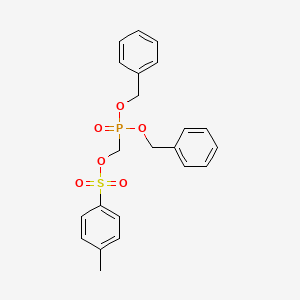
7-Despropyl 7-Phenyl Vardenafil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Despropyl 7-Phenyl Vardenafil is a derivative of Vardenafil, a selective phosphodiesterase type 5 inhibitor used primarily in the treatment of erectile dysfunction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Despropyl 7-Phenyl Vardenafil typically involves the modification of the Vardenafil molecule. The process includes the removal of the propyl group and the introduction of a phenyl group at the 7th position. This can be achieved through various organic synthesis techniques, including nucleophilic substitution and catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Despropyl 7-Phenyl Vardenafil undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halides or alkyl groups
Applications De Recherche Scientifique
7-Despropyl 7-Phenyl Vardenafil has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of phosphodiesterase inhibitors.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Studied for its potential therapeutic effects in conditions related to phosphodiesterase inhibition.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard in drug manufacturing .
Mécanisme D'action
The mechanism of action of 7-Despropyl 7-Phenyl Vardenafil is similar to that of Vardenafil. It inhibits the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate in the corpus cavernosum. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in smooth muscle relaxation and increased blood flow .
Comparaison Avec Des Composés Similaires
Vardenafil: The parent compound, used primarily for erectile dysfunction.
Sildenafil: Another phosphodiesterase type 5 inhibitor with similar therapeutic effects.
Tadalafil: Known for its longer duration of action compared to Vardenafil and Sildenafil.
Uniqueness: 7-Despropyl 7-Phenyl Vardenafil is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties. These differences can be crucial for developing new therapeutic agents with improved efficacy and safety profiles .
Propriétés
Formule moléculaire |
C26H30N6O4S |
|---|---|
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-phenyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C26H30N6O4S/c1-4-30-13-15-31(16-14-30)37(34,35)20-11-12-22(36-5-2)21(17-20)24-28-26(33)23-18(3)27-25(32(23)29-24)19-9-7-6-8-10-19/h6-12,17H,4-5,13-16H2,1-3H3,(H,28,29,33) |
Clé InChI |
LRKQFIISHWEXRB-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=C(N=C4C5=CC=CC=C5)C)C(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



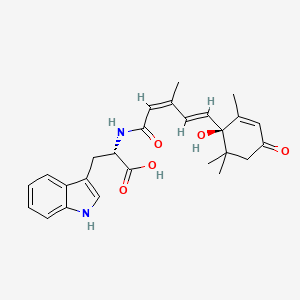
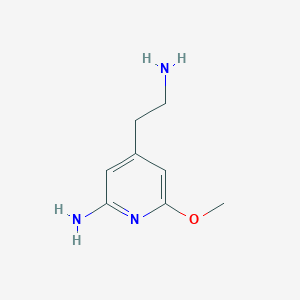
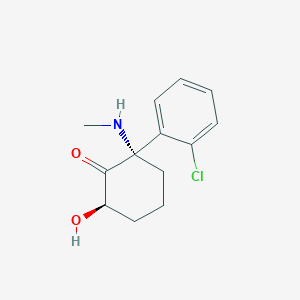
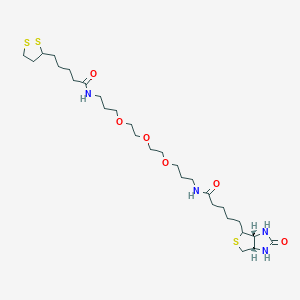
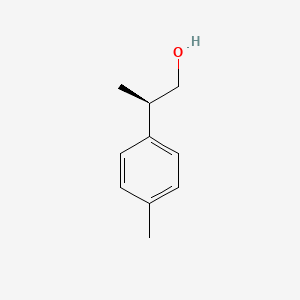
![[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene](/img/structure/B13442668.png)
